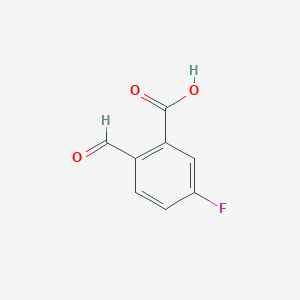

5-Fluoro-2-formylbenzoic acid

CAS No.: 920481-01-2

Cat. No.: VC2916960

Molecular Formula: C8H5FO3

Molecular Weight: 168.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920481-01-2 |

|---|---|

| Molecular Formula | C8H5FO3 |

| Molecular Weight | 168.12 g/mol |

| IUPAC Name | 5-fluoro-2-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | ZRTCSMCEKXQYMJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)C(=O)O)C=O |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)O)C=O |

Introduction

Chemical Structure and Properties

Molecular Identification

5-Fluoro-2-formylbenzoic acid is identified by several key parameters that uniquely define its chemical identity. These identifying features include its CAS number (920481-01-2), molecular formula (C8H5FO3), and a molecular weight of approximately 168.12 g/mol. The compound's IUPAC name is 5-fluoro-2-formylbenzoic acid, which directly describes its chemical structure with the fluorine and formyl group positions clearly indicated.

Structural Representations

The compound can be represented by various notation systems used in chemical informatics. Its Standard InChI is InChI=1S/C8H5FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12), and its Standard InChIKey is ZRTCSMCEKXQYMJ-UHFFFAOYSA-N . The SMILES notation, which is another way to represent chemical structures as a linear string of symbols, is C1=CC(=C(C=C1F)C(=O)O)C=O .

Physical Properties

5-Fluoro-2-formylbenzoic acid exhibits specific physical properties that influence its behavior in various chemical environments. While complete physical property data is limited in the available research, the compound is characterized by its solid form at room temperature and specific storage requirements .

Spectroscopic Properties

The compound exhibits distinctive spectroscopic properties that are valuable for its identification and characterization. The following table presents predicted collision cross-section values for various adducts of 5-fluoro-2-formylbenzoic acid as determined by mass spectrometry:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 169.02956 | 132.2 |

| [M+Na]+ | 191.01150 | 143.8 |

| [M+NH4]+ | 186.05610 | 139.0 |

| [M+K]+ | 206.98544 | 138.9 |

| [M-H]- | 167.01500 | 131.4 |

| [M+Na-2H]- | 188.99695 | 137.3 |

| [M]+ | 168.02173 | 133.3 |

| [M]- | 168.02283 | 133.3 |

Table 1: Predicted Collision Cross-Section Values for 5-Fluoro-2-formylbenzoic acid

Applications in Research and Development

Medicinal Chemistry Applications

5-Fluoro-2-formylbenzoic acid plays a significant role in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies. These studies are crucial for understanding how structural modifications affect biological activity, ultimately guiding the design and development of novel therapeutic compounds. The presence of both fluorine and formyl functional groups provides opportunities for further chemical modifications, making it a valuable building block for drug discovery programs.

Organic Synthesis

In the field of organic synthesis, this compound serves as an important intermediate for creating more complex molecular structures. The fluorine atom, known for its unique electronic properties, can enhance the stability and bioavailability of resulting compounds, while the formyl group offers a reactive site for various transformations including oxidation, reduction, and condensation reactions.

Analytical Methods for Characterization

Spectroscopic Techniques

The characterization of 5-Fluoro-2-formylbenzoic acid can be accomplished through various spectroscopic techniques. While specific spectral data for this compound is limited in the available literature, standard analytical methods would typically include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR would provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule

-

Infrared (IR) spectroscopy: This would reveal characteristic absorption bands for the carboxylic acid, formyl, and aromatic functional groups

-

Mass Spectrometry (MS): As indicated by the collision cross-section data provided, mass spectrometry is an effective technique for confirming the molecular weight and structure of the compound

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), would be suitable for assessing the purity of 5-Fluoro-2-formylbenzoic acid preparations. These methods are essential for ensuring the quality and reliability of research involving this compound.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 5-Fluoro-2-formylbenzoic acid, including:

-

2-Fluoro-5-formylbenzoic acid (CAS: 550363-85-4): This positional isomer has the fluorine and formyl groups in reversed positions

-

Ethyl 5-fluoro-2-formylbenzoate: An ester derivative that retains the core structure but features an ethyl ester instead of the carboxylic acid group

-

5-Fluoro-2-hydroxybenzoic acid: A related compound where the formyl group is replaced by a hydroxyl group

Functional Distinctions

The specific positioning of functional groups in 5-Fluoro-2-formylbenzoic acid distinguishes it from its structural analogues and contributes to its unique chemical reactivity and potential applications. The presence of both the electron-withdrawing fluorine atom and the reactive formyl group creates a distinctive electronic environment within the molecule, influencing its behavior in chemical reactions and biological systems.

Future Research Directions

Expanded Applications

Future research involving 5-Fluoro-2-formylbenzoic acid may explore:

-

Development of novel synthetic methodologies utilizing this compound as a building block

-

Investigation of its potential in creating functional materials with specific properties

-

Further exploration of structure-activity relationships to identify promising therapeutic candidates

Analytical Development

Advances in analytical techniques may provide more comprehensive characterization of this compound, enhancing our understanding of its properties and behavior in various chemical environments. Improved methods for synthesis and purification could also increase its accessibility for research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume